molecular formula C5H4FNO B140042 3-Fluoro-5-hydroxypyridine CAS No. 209328-55-2

3-Fluoro-5-hydroxypyridine

Cat. No.: B140042
CAS No.: 209328-55-2
M. Wt: 113.09 g/mol
InChI Key: IUFLFKASIHPKNZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypyridine is an organic compound with the molecular formula C5H4FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-hydroxypyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-fluoro-5-hydroxypyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity .

Comparison with Similar Compounds

  • 3-Fluoro-2-hydroxypyridine
  • 3-Fluoro-4-hydroxypyridine
  • 5-Fluoro-2-hydroxypyridine

Comparison: 3-Fluoro-5-hydroxypyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFLFKASIHPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376561
Record name 3-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-55-2
Record name 3-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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